
Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a benzoxazole ring fused with a phosphonate group, imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate typically involves the condensation of appropriate benzoxazole derivatives with phosphonic acid or its derivatives. Common reagents used in the synthesis include phosphorus oxychloride (POCl3), phenol, and various catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The benzoxazole ring and phosphonate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate involves its interaction with specific molecular targets and pathways. The benzoxazole ring and phosphonate group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.
Phosphonate Derivatives: Compounds with phosphonate groups attached to different aromatic or aliphatic structures.
Uniqueness
Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate is unique due to its specific combination of a benzoxazole ring and a phosphonate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
85328-97-8 |
|---|---|
Fórmula molecular |
C19H14NO5P |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
3-diphenoxyphosphoryl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H14NO5P/c21-19-20(17-13-7-8-14-18(17)23-19)26(22,24-15-9-3-1-4-10-15)25-16-11-5-2-6-12-16/h1-14H |
Clave InChI |
ZUKKWCWLEAEMRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


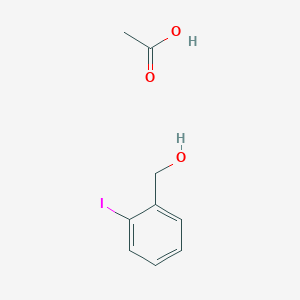
arsanium bromide](/img/structure/B14413822.png)
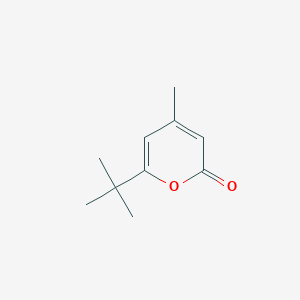
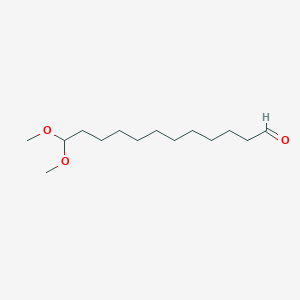
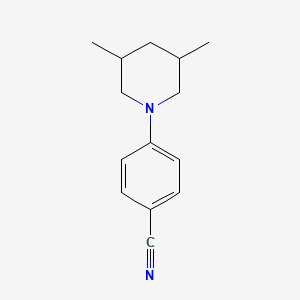
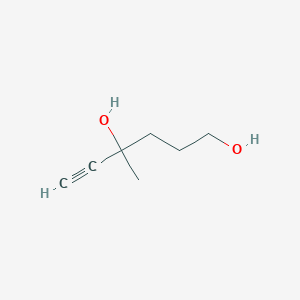
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)

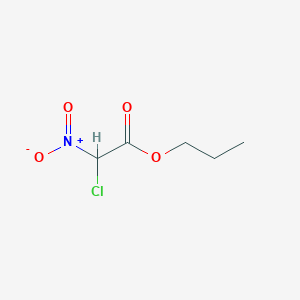
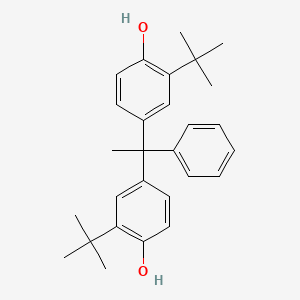

![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)

